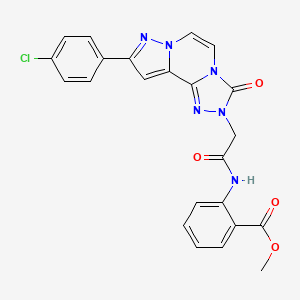

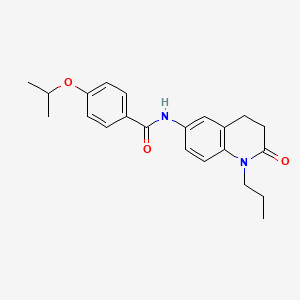

2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide” is a chemical compound. It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another method involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Scientific Research Applications

Suzuki–Miyaura Coupling

2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide: is a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and this compound plays a crucial role in the process. The SM coupling reaction involves the combination of chemically differentiated fragments using a palladium catalyst. Specifically, the boron moiety in this compound participates in transmetalation, transferring from boron to palladium, leading to the formation of new C–C bonds .

Positive Allosteric Modulation of Metabotropic Glutamate Receptor 5 (mGluR5)

Recent studies have identified 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide as a positive allosteric modulator (PAM) of mGluR5. This receptor is involved in synaptic transmission and neuronal signaling. The compound potentiates mGluR5 responses by acting at a site that overlaps with the binding site of a previously known negative allosteric modulator. Understanding its role in mGluR5 modulation could have implications for neurological disorders and drug development .

Structural Analysis Using Infrared Spectroscopy

Infrared spectroscopy is a fundamental technique for analyzing organic compounds’ molecular structure. Different functional groups exhibit distinct infrared absorption frequencies. Researchers have employed 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide in such studies, leveraging its unique vibrational modes to gain insights into its structure and composition .

Crystallography and Structural Determination

The crystal structure of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide has been determined experimentally. By analyzing X-ray diffraction data, researchers gain detailed information about the arrangement of atoms in the crystal lattice. Such studies contribute to our understanding of molecular conformations and intermolecular interactions .

Radioisotope Labeling for PET Imaging

In a different context, 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide has been evaluated for radioisotope labeling. Specifically, it was used in the synthesis of a radiolabeled compound for positron emission tomography (PET) imaging. PET imaging allows visualization of biological processes in vivo, aiding in disease diagnosis and drug development .

Functional Ligand Design

The compound’s unique structure makes it a potential candidate for ligand design. Researchers explore its interactions with specific receptors or enzymes, aiming to develop ligands with tailored properties for therapeutic applications. Whether as an enzyme inhibitor or a receptor modulator, ligands derived from this compound could play a crucial role in drug discovery .

Future Directions

The future directions for the study of “2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide” could involve further exploration of its potential applications, given the promising results obtained with similar compounds. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives exhibited significant anti-tubercular activity , suggesting potential applications in the development of new and effective anti-TB drugs.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways .

Pharmacokinetics

These properties would impact the bioavailability of the compound .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly impact the action of similar compounds .

properties

IUPAC Name |

2-chloro-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O2/c17-13-4-2-1-3-12(13)16(22)19-11-14-18-6-5-15(20-14)21-7-9-23-10-8-21/h1-6H,7-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGJITJXTLZSSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1,3-Dimethyl-8-(4-methyl-piperazin-1-yl)-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl]-acetamide](/img/structure/B2717440.png)

![5-((4-Benzylpiperidin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717443.png)

![3-({4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2717447.png)

![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2717459.png)